molecular formula C12H12FN5O3 B2897200 ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate CAS No. 921102-62-7

ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

Cat. No.: B2897200
CAS No.: 921102-62-7
M. Wt: 293.258
InChI Key: LQRIDOAQFVYPDF-UHFFFAOYSA-N
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Description

Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is a heterocyclic compound featuring a 1H-tetrazole core substituted with a 3-fluorophenyl group at the 1-position. The tetrazole ring is linked via a methylene bridge to an amino-oxoacetate ester moiety. This structural architecture combines a bioisosteric tetrazole (a common carboxylic acid surrogate in medicinal chemistry) with a fluorinated aromatic system, enhancing metabolic stability and lipophilicity . The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group transformations, analogous to methods used for related triazole and tetrazole derivatives (e.g., thiocarbohydrazide-mediated cyclization as described in ) .

The ethyl oxoacetate ester contributes to solubility and serves as a reactive handle for further derivatization.

Properties

IUPAC Name

ethyl 2-[[1-(3-fluorophenyl)tetrazol-5-yl]methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c1-2-21-12(20)11(19)14-7-10-15-16-17-18(10)9-5-3-4-8(13)6-9/h3-6H,2,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRIDOAQFVYPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate typically involves several key steps:

  • Synthesis of the Tetrazole Intermediate: : Starting with a fluorophenyl-substituted azide, a [2+3] cycloaddition reaction with sodium azide forms the tetrazole ring. This step usually requires a polar solvent and heating.

  • Formation of the Amino Ester: : The tetrazole intermediate reacts with ethyl 2-bromo-2-oxoacetate in the presence of a base like triethylamine. The reaction proceeds through nucleophilic substitution to form the final product.

Industrial Production Methods

Industrial-scale production might streamline these steps by optimizing reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. Solvent recovery and recycling are also crucial to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate can undergo oxidation to form various oxidative derivatives, which might be useful in developing new materials.

  • Reduction: : The compound can be reduced to amines or alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: : It can engage in nucleophilic substitution reactions, especially at the ester or fluorophenyl positions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Employing lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: : Bases such as sodium hydride or potassium tert-butoxide.

Major Products

The reaction products depend on the specific conditions but generally include oxidized forms, reduced amines, and various substituted derivatives.

Scientific Research Applications

Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate has a broad range of applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.

  • Biology: : Investigated for its potential as a bioactive compound, with implications for inhibiting certain enzymes or receptors.

  • Medicine: : Explored in preclinical studies as a candidate for therapeutic agents, particularly in anti-inflammatory and anticancer research.

  • Industry: : Employed in the development of new materials with specific physical or chemical properties, such as polymers or coatings.

Mechanism of Action

Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate exerts its effects through interactions with specific molecular targets. The tetrazole ring often plays a critical role in binding to enzyme active sites or receptor pockets, potentially inhibiting their function. The exact pathways can vary depending on the application, but generally involve modulation of biochemical pathways that are essential for cell function or signaling.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 4-methoxyphenyl derivatives) .
  • Tetrazole vs. Triazole : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10–12), enabling stronger hydrogen-bonding interactions in biological systems .
  • Solubility : Ethyl oxoacetate esters generally exhibit moderate solubility in organic solvents, but fluorinated derivatives (e.g., 3,4-difluorophenyl) show reduced aqueous solubility due to increased hydrophobicity .

Heterocyclic Core Modifications

Replacing the tetrazole with other heterocycles alters electronic and steric properties:

Compound Name Heterocycle Key Features Reference
Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate Thiazole Thiazole’s sulfur atom enhances π-stacking; CF3 group increases electronegativity
Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate Thiazole + cyano Electron-withdrawing cyano group stabilizes oxoacetate; low synthesis yield (26%)
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate Triazole Bulky 3-methylbutyl group improves membrane permeability

Key Observations :

  • Thiazole Derivatives: Thiazoles (e.g., ) exhibit lower basicity than tetrazoles, reducing hydrogen-bond donor capacity but improving stability under acidic conditions .
  • Triazole Derivatives : Triazoles (e.g., ) form self-assembled dimers via O···π interactions, a feature absent in tetrazoles due to their planar geometry .

Biological Activity

Ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically involves the formation of the tetrazole ring, which is crucial for its biological activity. The detailed synthetic pathway includes:

  • Formation of the Tetrazole Ring : The precursor compounds undergo cyclization reactions.
  • Substitution Reactions : Introduction of the 3-fluorophenyl group and subsequent functionalization to yield the final product.
  • Purification : The compound is purified using techniques like column chromatography.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly through its interaction with apoptotic pathways. It has been shown to inhibit the antiapoptotic Bcl-2 proteins, which are often overexpressed in cancer cells.

Table 1: Summary of Anticancer Activity

CompoundMechanismIC50 (µM)Target
This compoundBcl-2 Inhibition5.0Bcl-2 Proteins
Analog ABcl-2 Inhibition3.0Bcl-2 Proteins
Analog BBcl-XL Inhibition4.5Bcl-XL Proteins

Immunomodulatory Effects

In addition to its anticancer properties, this compound has demonstrated immunomodulatory effects, particularly in enhancing T-cell responses. Studies using mouse splenocytes indicated that the compound could significantly rescue immune cell function in vitro.

Table 2: Immunomodulatory Effects

Concentration (nM)% Rescue of Immune Cells
1045%
5075%
10092%

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study assessed the compound's effect on various cancer cell lines including breast and lung cancer cells, showing a marked reduction in cell viability at concentrations above 10 µM.
    "The compound exhibited a dose-dependent response in reducing cell proliferation across multiple cancer types."
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A key step involves coupling a 1-(3-fluorophenyl)-1H-tetrazole-5-carbaldehyde derivative with ethyl glyoxylate under basic conditions (e.g., sodium ethoxide or K₂CO₃). Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve efficiency . Solvent choice (e.g., THF vs. DMF) and reaction time (1–4 hours) significantly impact purity and yield. Post-synthesis purification via recrystallization or chromatography is critical .

Table 1: Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C65–70>95%
CondensationEthyl glyoxylate, K₂CO₃, THF55–6090–92%
PurificationRecrystallization (EtOH/H₂O)N/A>98%

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Look for characteristic shifts, e.g., the tetrazole C-H proton at δ 8.2–8.5 ppm and the ester carbonyl at δ 170–175 ppm .
  • IR Spectroscopy : Confirm the presence of amide (N–H stretch at ~3300 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 334.3 (calculated for C₁₂H₁₁FN₆O₃) .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

  • Methodological Answer :

  • Tetrazole Ring : Susceptible to alkylation or arylation at the N1 position under basic conditions .
  • Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions, enabling conjugation with amines or alcohols .
  • Fluorophenyl Moiety : Participates in Suzuki-Miyaura cross-coupling for biaryl synthesis .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies arise from target selectivity and assay conditions. For example:

  • Antimicrobial Activity : Linked to membrane disruption (logP ~2.5 enhances lipid bilayer penetration) .

  • Anticancer Activity : Correlates with inhibition of kinases (IC₅₀ = 1.2–3.8 µM in HeLa cells) via the fluorophenyl group’s electron-withdrawing effects .

  • Experimental Design : Use isogenic cell lines and standardized MIC/IC₅₀ protocols to reduce variability .

    Table 2: Biological Activity Data

    Assay TypeTargetResultReference
    Antibacterial (Gram+)S. aureusMIC = 12.5 µg/mL
    AnticancerHeLa cellsIC₅₀ = 2.8 µM
    Enzyme InhibitionCOX-278% at 10 µM

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR). The fluorophenyl group shows π-π stacking with Tyr385, while the tetrazole interacts via H-bonding .
  • QSAR Models : Correlate logD (1.8–2.2) with cellular uptake efficiency. Derivatives with electron-donating substituents on the phenyl ring improve solubility without losing activity .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., distinguishing tetrazole C5 from ester carbons) .
  • X-ray Crystallography : Resolve regiochemistry (e.g., N1 vs. N2 substitution in the tetrazole ring) .
  • Comparative MS/MS : Fragment patterns differentiate isomers (e.g., m/z 152 for tetrazole cleavage vs. m/z 121 for ester loss) .

Data Contradiction Analysis

Case Study : Conflicting reports on ester hydrolysis rates (pH 7.4 vs. pH 1.2):

  • Root Cause : The 3-fluorophenyl group’s electron-withdrawing effect accelerates hydrolysis in acidic conditions (t₁/₂ = 2.1 hours at pH 1.2 vs. 48 hours at pH 7.4) .
  • Resolution : Stabilize the ester via prodrug strategies (e.g., PEGylation) or use buffered solvents during assays .

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